tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
CAS No.: 1864003-19-9
Cat. No.: VC8427616
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864003-19-9 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 |
| Standard InChI Key | XAJCELXHUNUFBB-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)OC)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3- and 4-positions by hydroxyl and methoxy groups, respectively. The Boc group at the 1-position provides steric protection for the amine functionality. The (3R,4R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit reduced efficacy or unintended side effects .
Molecular Formula: C<sub>10</sub>H<sub>19</sub>NO<sub>4</sub>
Molecular Weight: 217.26 g/mol (calculated from isotopic composition)
IUPAC Name: tert-Butyl (3R,4R)-3-hydroxy-4-methoxy-pyrrolidine-1-carboxylate
Spectral and Physicochemical Properties
Key physicochemical properties derived from analogous pyrrolidine derivatives include:
The compound’s infrared (IR) spectrum shows characteristic absorptions at 3400–3200 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O, Boc group), and 1100 cm⁻¹ (C–O–C, methoxy) . Nuclear magnetic resonance (NMR) data for structurally similar compounds include:
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.35 (s, 3H, OCH₃), 3.8–4.1 (m, 2H, pyrrolidine CH), 4.5 (br, 1H, OH) .
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¹³C NMR: δ 28.3 (Boc CH₃), 54.8 (OCH₃), 80.1 (Boc quaternary C), 155.2 (C=O) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via stereoselective ring-opening of epoxides or enzymatic resolution of racemic mixtures. A representative pathway involves:
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Epoxide Formation: (3R,4S)-4-methoxypyrrolidine-3-ol is treated with tert-butyl dicarbonate to install the Boc group .
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Stereochemical Inversion: Mitsunobu reaction with DIAD and Ph₃P converts the 4-hydroxyl group to methoxy while preserving the R-configuration .
Yield: 65–72% (optimized conditions)
Purity: ≥97% (HPLC, UV detection at 254 nm)
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reaction control and reduce racemization risks. Critical parameters include:
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Temperature: 0–5°C (during Boc protection)
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Solvent: Tetrahydrofuran/water (9:1 v/v)
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Catalyst: Lipase B from Candida antarctica (for enantiomeric excess >99%)
Applications in Pharmaceutical Chemistry
Drug Intermediate for Kinase Inhibitors
The compound’s hydroxyl and methoxy groups facilitate hydrogen bonding with kinase ATP-binding pockets. Notable derivatives include:
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P38 MAPK Inhibitors: IC₅₀ = 12 nM (vs. 45 nM for non-hydroxylated analogs) .
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JAK3 Modulators: Improved selectivity (200-fold over JAK2) in autoimmune disease models .
Peptidomimetic Design
Incorporation into peptoid backbones enhances metabolic stability. For example:
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A tetrapeptide analog showed 8-hour plasma half-life in rats (vs. 22 minutes for the parent peptide) .
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Solubility: 45 mg/mL in phosphate buffer (pH 7.4), enabling subcutaneous administration .
| Supplier | Purity | Price (100 mg) |
|---|---|---|
| Calpac Labs | ≥97% | $215 |
| AChemBlock | ≥95% | $189 |
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